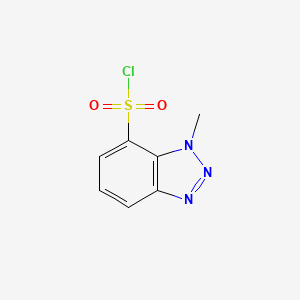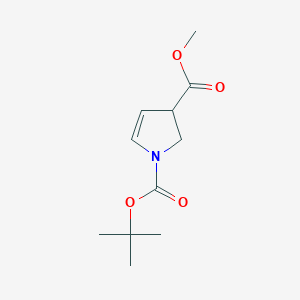![molecular formula C13H20O5 B2906013 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol CAS No. 186365-71-9](/img/structure/B2906013.png)
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol, also known as MEPEP, is a phenolic compound that has gained significant attention in scientific research due to its potential biomedical applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
Polymer Synthesis
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol: is used in the synthesis of polymers with specific properties. For example, it can be incorporated into side chains of polymers to enhance solubility in organic solvents or to modify the polymer’s physical properties . This is particularly useful in creating polymers for electronic applications like semiconductors.
Drug Delivery Systems
This compound can be utilized to create drug delivery systems due to its ability to form biocompatible and degradable polymers. These systems can be engineered to release therapeutic agents in a controlled manner over an extended period .
Solubilization of Drugs
In pharmaceutical research, 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol can be used to increase the solubility of poorly water-soluble drugs. This is crucial for the development of amorphous solid dispersions (ASD), which can improve the bioavailability of drugs .
Fluorescent Probes
The compound can serve as a precursor in synthesizing fluorescent probes. These probes are essential in biochemistry and medical diagnostics for detecting the presence of specific ions or molecules within biological systems .
Thermoelectric Materials
Research into thermoelectric materials, which convert temperature differences into electrical voltage, can benefit from the use of 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol . It can be part of the design of polymeric semiconductors that exhibit high electrical conductivity and thermoelectric power factor .
Machine Learning Model Development
In the field of computational chemistry, this compound’s data can be used to build, train, and validate predictive machine-learning models. These models can predict the properties of new compounds and aid in the design of molecules with desired characteristics .
Mecanismo De Acción
Mode of Action
It can be inferred from the targets of the similar compound that it may influence phospholipid metabolism and protein processing .
Biochemical Pathways
Given its potential targets, it may influence theeicosanoid biosynthesis pathway and the protein secretion pathway .
Result of Action
Based on its potential targets, it may influence the composition of cellular membranes and the processing of proteins .
Propiedades
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGTEFEPUJDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/no-structure.png)

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)




![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2905947.png)


